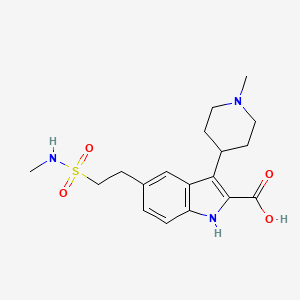

Naratriptan 2-Carboxylic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H25N3O4S |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C18H25N3O4S/c1-19-26(24,25)10-7-12-3-4-15-14(11-12)16(17(20-15)18(22)23)13-5-8-21(2)9-6-13/h3-4,11,13,19-20H,5-10H2,1-2H3,(H,22,23) |

InChI Key |

VNLHQZYDCHYDDL-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC(=C2C3CCN(CC3)C)C(=O)O |

Origin of Product |

United States |

Chemical Identity and Advanced Structural Characterization of Naratriptan 2 Carboxylic Acid

Systematic Nomenclature, IUPAC Designation, and Common Synonyms

Naratriptan (B1676958) 2-Carboxylic Acid is chemically identified by its systematic IUPAC name: 3-(1-Methylpiperidin-4-yl)-5-(2-(N-methylsulfamoyl)ethyl)-1H-indole-2-carboxylic acid . veeprho.com

This compound is also known by several synonyms, which are often used in chemical catalogs and research literature. The most prevalent synonym is 3-(1-Methyl-4-piperidyl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic Acid . lgcstandards.comcymitquimica.comsimsonpharma.comsynthinkchemicals.com Another variation in nomenclature is 1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(1-methyl-4-piperidinyl)- . simsonpharma.compharmaffiliates.com In the context of pharmaceutical analysis, it is sometimes referred to as a Naratriptan impurity. allmpus.com The compound is cataloged under the CAS Number 874583-40-1 . lgcstandards.comallmpus.comaxios-research.com A hydrochloric acid salt form of this compound is also available, identified chemically as 3-(1-Methylpiperidin-4-yl)-5-(2-(N-methylsulfamoyl)ethyl)-1H-indole-2-carboxylic acid hydrochloride. cleanchemlab.com

Molecular Formula and High-Precision Mass Determination

The elemental composition of Naratriptan 2-Carboxylic Acid is described by the molecular formula C₁₈H₂₅N₃O₄S . lgcstandards.comcymitquimica.comsynthinkchemicals.comallmpus.comaxios-research.compharmaffiliates.com This formula indicates a molecule composed of 18 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom.

Based on this formula, the calculated molecular weight is approximately 379.47 g/mol . lgcstandards.comcymitquimica.comsynthinkchemicals.comallmpus.comaxios-research.com Some sources may list a slightly different value, such as 379.48 g/mol , due to minor variations in isotopic abundance considerations. veeprho.compharmaffiliates.compharmaffiliates.com High-resolution mass spectrometry (HRMS) allows for a more precise determination of the molecular mass by using exact atomic masses of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S), which is crucial for unambiguous formula confirmation. savemyexams.com

Spectroscopic Methodologies for Comprehensive Structural Elucidation

The definitive structure of Naratriptan 2-Carboxylic Acid is established through a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular architecture, from the connectivity of atoms to the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the local chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR).

While specific, publicly available, peer-reviewed spectral data for Naratriptan 2-Carboxylic Acid is limited, the expected spectral features can be inferred from the known structure and general principles of NMR.

¹H NMR: The spectrum would be complex, showing distinct signals for the aromatic protons on the indole (B1671886) ring, the protons of the piperidine (B6355638) ring, the ethylsulfamoyl side chain, and the N-methyl groups. libretexts.org The carboxylic acid proton (-COOH) would characteristically appear as a broad singlet at a very downfield chemical shift, typically in the 10-12 ppm range. libretexts.orglibretexts.org

¹³C NMR: The ¹³C NMR spectrum would display a signal for each unique carbon atom in the molecule. rsc.org The carbonyl carbon of the carboxylic acid group is highly deshielded and would appear in the 160-180 ppm region. libretexts.org Carbons of the aromatic indole ring would resonate in the approximate range of 100-140 ppm, while the aliphatic carbons of the piperidine ring and the ethyl side chain would appear at upfield chemical shifts. libretexts.orgrsc.org

For reference material purposes, suppliers often provide comprehensive characterization data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, with the purchased compound to confirm its identity and purity. veeprho.comallmpus.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). kcvs.camegalecture.com

For Naratriptan 2-Carboxylic Acid, the IR spectrum would exhibit several key characteristic absorptions:

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer. libretexts.orglibretexts.orgmegalecture.com

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid would appear between 1710 and 1760 cm⁻¹. libretexts.orgmegalecture.com Its exact position can indicate whether the acid is in a dimeric (hydrogen-bonded) or monomeric state. libretexts.org

N-H Stretch: A moderate absorption from the indole N-H group would be present around 3300-3500 cm⁻¹.

S=O Stretch: Absorptions corresponding to the symmetric and asymmetric stretching of the sulfonyl group (SO₂) would be expected.

C-H Stretch: Peaks for aromatic and aliphatic C-H stretching would be observed just below and above 3000 cm⁻¹. libretexts.org

The region below 1500 cm⁻¹, known as the "fingerprint region," contains a complex pattern of absorptions unique to the molecule as a whole, which can be used for definitive identification by comparison with a reference spectrum. megalecture.com

Advanced Spectroscopic and Diffraction Techniques for Solid-State and Solution Structures

While standard spectroscopic methods provide foundational structural data, more advanced techniques could offer deeper insights. X-ray crystallography, for example, could determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. However, there is no readily available information to suggest that Naratriptan 2-Carboxylic Acid has been analyzed by this method. Such analysis is often reserved for parent drug compounds or key intermediates rather than metabolites, unless specific stereochemical or conformational questions need to be resolved.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are powerful tools for investigating the structure, properties, and reactivity of molecules at the atomic level. For Naratriptan 2-Carboxylic Acid, these approaches would provide a fundamental understanding of its chemical nature.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic properties of a molecule. researchgate.net For Naratriptan 2-Carboxylic Acid, these calculations would reveal key reactivity indicators.

Key Electronic Properties Investigated:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: Mapping the electron density would identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, highlighting regions for potential non-covalent interactions.

Global and Local Reactivity Descriptors: Parameters such as chemical hardness, softness, and Fukui functions would be calculated to quantify the molecule's reactivity.

A hypothetical data table for such calculations on Naratriptan 2-Carboxylic Acid would resemble the following:

| Parameter | Calculated Value (Hypothetical) | Description |

| Total Energy | E (Hartrees) | The total electronic energy of the optimized geometry. |

| HOMO Energy | EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | ΔE (eV) | Indicator of chemical reactivity. |

| Dipole Moment | µ (Debye) | Measure of the molecule's overall polarity. |

Naratriptan 2-Carboxylic Acid possesses several rotatable bonds, leading to multiple possible three-dimensional arrangements or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and to understand the energetic barriers between them.

Methods for Conformational Analysis:

Molecular Mechanics: A faster computational method used to scan the potential energy surface and identify low-energy conformers.

Molecular Dynamics (MD) Simulations: Simulates the movement of atoms over time, providing insight into the dynamic behavior and conformational flexibility of the molecule in different environments (e.g., in a vacuum or in a solvent). researchgate.netconicet.gov.ar

The results of a conformational analysis would typically be presented as a potential energy surface, showing the relative energies of different conformers.

| Conformer | Relative Energy (kcal/mol) (Hypothetical) | Key Dihedral Angles (Hypothetical) |

| 1 (Global Minimum) | 0.00 | Angle A: x°, Angle B: y° |

| 2 | +1.5 | Angle A: z°, Angle B: w° |

| 3 | +2.8 | Angle A: u°, Angle B: v° |

Quantum chemistry methods can predict various spectroscopic properties from the fundamental principles of quantum mechanics. These theoretical predictions are invaluable for interpreting experimental spectra.

Predicted Spectroscopic Data:

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an experimental IR spectrum. This helps in assigning specific peaks to the vibrations of particular functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure.

UV-Visible Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be calculated to predict the absorption maxima (λmax).

A table summarizing predicted spectroscopic data might look as follows:

| Spectroscopic Technique | Predicted Property (Hypothetical) | Corresponding Structural Feature |

| IR | Vibrational Frequency (cm-1) | C=O stretch of the carboxylic acid |

| ¹³C NMR | Chemical Shift (ppm) | Carbonyl carbon of the carboxylic acid |

| ¹H NMR | Chemical Shift (ppm) | Proton of the carboxylic acid OH group |

| UV-Vis | λmax (nm) | π → π* transition in the indole ring |

While these computational methodologies are standard for characterizing new chemical entities, published studies applying them specifically to Naratriptan 2-Carboxylic Acid are not currently available. Future research in this area would be necessary to provide the detailed scientific data outlined above.

Pathways of Formation and Chemical Stability Profiling of Naratriptan 2 Carboxylic Acid

Biotransformation Pathways Yielding Carboxylic Acid Analogues

The formation of carboxylic acid metabolites from naratriptan (B1676958) is a key aspect of its biotransformation. This process is primarily mediated by enzymatic reactions within the body.

The primary enzymatic pathway responsible for the metabolism of several triptan drugs, including the formation of carboxylic acid analogues, involves oxidative deamination catalyzed by monoamine oxidases (MAO). researchgate.netnih.gov Specifically, Monoamine Oxidase A (MAO-A) is the principal enzyme involved in the clearance of triptans like sumatriptan (B127528) and almotriptan, leading to their corresponding carboxylic acid metabolites. researchgate.net This process involves the oxidation of the amine group to an aldehyde, which is subsequently oxidized further to a carboxylic acid. nih.gov While naratriptan is a cyclic tertiary amine, MAO-A plays a significant role in the metabolism of the triptan class of drugs. researchgate.net In humans, MAO-A preferentially oxidizes biogenic amines such as serotonin, which naratriptan mimics. nih.govhmdb.ca The metabolism of naratriptan is known to occur in the liver via a range of cytochrome P450 isoenzymes, which produce several inactive metabolites. nih.govdrugbank.com However, the formation of the indole (B1671886) acetic acid metabolite is a characteristic metabolic pathway for triptans like sumatriptan and rizatriptan (B1679398), primarily driven by MAO-A. researchgate.net

In vitro studies using human liver microsomes are standard for identifying metabolic pathways. nih.gov For the triptan class, these studies have confirmed the role of MAO-A in their biotransformation. researchgate.net For instance, studies on the related drug rizatriptan showed that it is catalyzed by MAO-A and converted to its carboxylic acid form via an aldehyde intermediate. researchgate.net While naratriptan is metabolized by various cytochrome P450 isoenzymes in vitro to produce inactive metabolites, the formation of its carboxylic acid derivative is consistent with the established metabolic routes for this drug class. nih.govdrugbank.com The resulting carboxylic acid metabolite is generally inactive. drugbank.com

Table 1: Summary of Biotransformation Pathways

| Pathway | Enzyme | Mechanism | Resulting Metabolite | Ref. |

|---|---|---|---|---|

| Metabolism | Monoamine Oxidase A (MAO-A) | Oxidative deamination | Carboxylic acid analogues | researchgate.net |

| Metabolism | Cytochrome P450 Isoenzymes | Oxidation | Multiple inactive metabolites | nih.govdrugbank.com |

Chemical Degradation Routes of Naratriptan Leading to the Carboxylic Acid Structure

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products. Naratriptan has been subjected to various stress conditions, including acid, base, and light, to profile its stability.

Naratriptan hydrochloride has been found to be highly susceptible to degradation in acidic conditions. sciforum.netresearchgate.net When subjected to reflux in 0.1N hydrochloric acid (HCl) for eight hours, approximately 70% degradation was observed. sciforum.net In milder conditions, such as refluxing in 0.01N HCl for two hours, around 25% degradation occurred, leading to the formation of a major degradant product. sciforum.net Another study involving heating at 80°C in 0.1M HCl resulted in the formation of multiple degradation products. scholarsresearchlibrary.com This indicates that the naratriptan molecule is labile under acidic stress. scholarsresearchlibrary.com

The stability of naratriptan is even more compromised in alkaline environments compared to acidic ones. sciforum.net The drug is described as very labile in alkali. sciforum.netresearchgate.net Refluxing in 0.1N sodium hydroxide (B78521) (NaOH) for eight hours led to about 70% degradation. sciforum.net Milder conditions, using 0.01N NaOH at 60°C for eight hours, still resulted in 20% degradation and the appearance of a minor degradation product. sciforum.net Another study confirmed the lability in 0.1M NaOH after 8 hours. scholarsresearchlibrary.com Degradation was also observed under neutral conditions when refluxing in water for eight hours at 100°C, with about 35% of the drug degrading. sciforum.netresearchgate.net The retention time of the degradant peak was found to be similar in acid, alkali, and neutral water conditions, suggesting a common degradation product may be formed. sciforum.net

There are conflicting reports regarding the photolytic stability of naratriptan. One forced degradation study initially found the drug to be stable when exposed to sunlight for 24 hours, but a degradation peak did appear after the exposure time was increased to 48 hours. sciforum.net However, the same study later concludes that the drug was stable under photolytic conditions. sciforum.netresearchgate.net Other research corroborates the stability, stating that naratriptan remained stable after being exposed to sunlight at 70,000–80,000 lux for two days. scholarsresearchlibrary.comresearchgate.net

Table 2: Summary of Naratriptan Chemical Degradation Studies

| Condition | Reagent/Stress | Parameters | Observation | Degradation (%) | Ref. |

|---|---|---|---|---|---|

| Acidic | 0.1N HCl | Reflux, 8 hours | Unstable, degradation peaks formed | ~70% | sciforum.net |

| Acidic | 0.01N HCl | Reflux, 2 hours at 60°C | Unstable, major degradant formed | ~25% | sciforum.net |

| Alkaline | 0.1N NaOH | Reflux, 8 hours | Very labile, degradation peaks formed | ~70% | sciforum.net |

| Alkaline | 0.01N NaOH | 60°C, 8 hours | Unstable, minor degradant formed | ~20% | sciforum.net |

| Neutral | Water | Reflux, 8 hours at 100°C | Unstable, degradant peak formed | ~35% | sciforum.net |

| Photolytic | Sunlight | 48 hours | Degradation peak observed | Not specified | sciforum.net |

| Photolytic | Sunlight | 2 days (70,000-80,000 lux) | Stable | No degradation | scholarsresearchlibrary.comresearchgate.net |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Naratriptan |

| Naratriptan 2-Carboxylic Acid |

| Naratriptan hydrochloride |

| Sumatriptan |

| Almotriptan |

| Rizatriptan |

| Serotonin |

| Hydrochloric acid |

Thermal Degradation Profiles and Impurity Formation

Forced degradation studies are essential in pharmaceutical development to determine the intrinsic stability of a drug substance and to identify potential degradation products. sciforum.net Naratriptan has been shown to be susceptible to degradation under thermal stress, as well as in acidic and alkaline conditions, leading to the formation of various impurities. sciforum.netresearchgate.net

Studies have demonstrated that Naratriptan hydrochloride is labile under heat. sciforum.net When subjected to reflux in neutral aqueous conditions at 100°C for 8 hours, approximately 35% degradation of Naratriptan was observed. researchgate.net Similarly, exposure to acidic (0.01N HCl) and basic (0.01N NaOH) conditions at elevated temperatures (60°C) also resulted in significant degradation, with the formation of multiple degradation products. sciforum.netresearchgate.net While these studies did not explicitly identify Naratriptan 2-Carboxylic Acid as a specific degradant, the instability of the indole ring system under these conditions suggests that its formation is plausible. The harsh conditions of heat and pH extremes can facilitate oxidative and hydrolytic pathways that could lead to the formation of a carboxylic acid group at the 2-position of the indole ring.

The following table summarizes the findings from forced degradation studies of Naratriptan hydrochloride under various stress conditions:

| Stress Condition | Temperature | Duration | Degradation Observed |

| Acidic | 60°C | 2 hours | ~25% |

| Basic | 60°C | 8 hours | ~20% |

| Neutral (Water) | 100°C | 8 hours | ~35% |

| Dry Heat | 60°C | 48 hours | No significant degradation |

| Photolytic | Direct Sunlight | 48 hours | ~30% |

| Oxidative (H2O2) | Room Temperature | 48 hours | No significant degradation |

This table is based on data from forced degradation studies on Naratriptan HCl. researchgate.net

Formation as a Synthetic Impurity or Related Substance During Naratriptan Synthesis

The formation of Naratriptan 2-Carboxylic Acid as a process-related impurity is a significant concern during the manufacturing of Naratriptan. Its emergence can be traced back to specific synthetic strategies and side reactions.

Several synthetic routes for Naratriptan involve the construction of the indole ring as a key step. One such method proceeds through a Japp-Klingemann reaction to create a hydrazone, which is then cyclized to form an indole-2-carboxylate (B1230498) ester. google.com A specific patent describes a process where 2-{[4-(2-methylsulfamoyl-ethyl)-phenyl]-hydrazono}-propionic acid ethyl ester is cyclized to yield 5-(2-methyl sulfamoyl-ethyl)-1-H-indole-2-carboxylic acid ethyl ester. google.com This ester is subsequently hydrolyzed to the corresponding carboxylic acid, 5-(2-methyl sulfamoyl-ethyl)-1-H-indole-2-carboxylic acid. google.com

In the intended synthetic pathway, this indole-2-carboxylic acid intermediate is then decarboxylated before the introduction of the N-methyl-piperidine moiety at the 3-position. google.com However, if the decarboxylation step is incomplete, or if the synthetic sequence is altered to introduce the piperidine (B6355638) ring prior to decarboxylation, Naratriptan 2-Carboxylic Acid can be formed as a significant process-related impurity. The presence of this impurity necessitates stringent control over the reaction conditions and purification processes to ensure it is removed from the final drug substance.

The identification and characterization of process-related impurities like Naratriptan 2-Carboxylic Acid are crucial for quality control. Advanced analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used to separate Naratriptan from its impurities. scholarsresearchlibrary.comresearchgate.net

For structural elucidation, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is an indispensable tool. nih.gov Techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) and high-resolution mass spectrometry (e.g., Q-TOF-MS/MS) allow for the precise mass determination and fragmentation analysis of impurities, which helps in confirming their chemical structures. nih.govresearchgate.net Naratriptan 2-Carboxylic Acid, as a known impurity, is available as a reference standard, which facilitates its identification and quantification in Naratriptan samples. synthinkchemicals.comcleanchemlab.compharmaffiliates.comaxios-research.comlgcstandards.com

Advanced Analytical Methodologies for Detection, Separation, and Quantification of Naratriptan 2 Carboxylic Acid

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are fundamental in the analytical workflow for separating components of a mixture and assessing the purity of a target analyte. For Naratriptan (B1676958) 2-Carboxylic Acid, a compound with polar functional groups, liquid chromatography is particularly well-suited.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile and thermally labile compounds like Naratriptan 2-Carboxylic Acid. The development of a robust HPLC method necessitates the careful selection and optimization of several key parameters to achieve adequate separation from the parent drug, Naratriptan, and other potential impurities.

A reversed-phase HPLC (RP-HPLC) method is the most common approach for compounds of this nature. The separation is primarily driven by the hydrophobic interactions between the analyte and the stationary phase.

Method Development and Optimization Considerations:

Stationary Phase: A C18 (octadecylsilane) column is a common starting point due to its versatility and wide range of hydrophobicity. The choice of particle size (e.g., 5 µm or 3 µm) and column dimensions will influence the efficiency and analysis time.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically employed. The pH of the aqueous phase is a critical parameter for controlling the retention of ionizable compounds like Naratriptan 2-Carboxylic Acid. Given the presence of a carboxylic acid group (pKa typically around 4-5) and a basic piperidine (B6355638) nitrogen, a pH in the acidic range (e.g., pH 2.5-3.5) would ensure the carboxylic acid is protonated (less polar) and the amine is protonated (more polar), leading to predictable retention behavior on a C18 column. Common buffers include phosphate (B84403) or acetate (B1210297) buffers. Acetonitrile (B52724) and methanol (B129727) are the most frequently used organic modifiers; the choice and proportion of which will be optimized to achieve the desired resolution and retention time.

Detection: A UV detector is suitable for this compound due to the presence of the indole (B1671886) chromophore. The detection wavelength should be set at the absorption maximum of Naratriptan 2-Carboxylic Acid to ensure maximum sensitivity.

Temperature: Column temperature can influence the viscosity of the mobile phase and the efficiency of the separation. Maintaining a constant temperature (e.g., 25-30 °C) is crucial for reproducibility.

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A typical flow rate for a standard analytical column is 1.0 mL/min.

A systematic approach to method development would involve scouting different mobile phase compositions and gradients to achieve optimal separation. Design of Experiments (DoE) can be a powerful tool for efficiently optimizing multiple parameters simultaneously.

Interactive Data Table: Example HPLC Method Parameters for Naratriptan 2-Carboxylic Acid Analysis

| Parameter | Value | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for good separation of moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to control ionization and improve peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 10-90% B over 15 minutes | A gradient elution is likely necessary to separate the more polar carboxylic acid from the parent drug and other less polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides stable and reproducible retention times. |

| Detection Wavelength | 225 nm | Indole chromophores typically exhibit strong absorbance in this region. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Naratriptan 2-Carboxylic Acid, due to its low volatility and the presence of polar functional groups (carboxylic acid, secondary amine), is not directly amenable to GC analysis. Therefore, a derivatization step is essential to convert the non-volatile analyte into a volatile and thermally stable derivative.

Derivatization:

The most common derivatization technique for carboxylic acids and amines is silylation . This process involves the replacement of active hydrogens in the functional groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with or without a catalyst like trimethylchlorosilane (TMCS) are widely used. The derivatization reaction is typically carried out by heating the sample with the silylating reagent in a suitable solvent.

GC Method Parameters:

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is generally suitable for the separation of TMS derivatives.

Carrier Gas: Helium is the most common carrier gas, with a constant flow rate.

Temperature Program: A temperature program starting at a lower temperature and ramping up to a higher temperature is used to elute the derivatized analytes based on their boiling points.

Injector and Detector Temperature: The injector and detector temperatures must be high enough to prevent condensation of the analytes.

Detector: A Flame Ionization Detector (FID) is a common and robust detector for organic compounds. For higher sensitivity and structural information, a Mass Spectrometer (MS) is preferred (see section 4.1.4).

Interactive Data Table: Example GC Method Parameters for Derivatized Naratriptan 2-Carboxylic Acid

| Parameter | Value | Rationale |

| Derivatization Reagent | BSTFA with 1% TMCS | A common and effective silylating agent for carboxylic acids and amines. |

| Reaction Conditions | 70 °C for 30 minutes | Typical conditions for silylation reactions. |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard non-polar column suitable for a wide range of derivatized compounds. |

| Carrier Gas | Helium at 1.2 mL/min | Standard carrier gas for GC. |

| Oven Temperature Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A typical temperature program to separate derivatives of varying volatility. |

| Injector Temperature | 250 °C | Ensures complete volatilization of the derivatized analyte. |

| Detector Temperature (FID) | 300 °C | Prevents condensation of the analyte in the detector. |

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

Based on the chemical structure of Naratriptan and its derivative, Naratriptan 2-Carboxylic Acid, there are no chiral centers present in the molecule. Therefore, the compound is achiral and does not exist as enantiomers. Consequently, chiral chromatography for the assessment of enantiomeric purity is not applicable.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Profiling

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity and sensitivity of mass spectrometry, are invaluable for the comprehensive profiling of pharmaceutical compounds and their related substances.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and selective technique that is well-suited for the analysis of Naratriptan 2-Carboxylic Acid in complex matrices.

Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for polar compounds like Naratriptan 2-Carboxylic Acid. It can be operated in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap analyzers. For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers excellent sensitivity and selectivity. In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Interactive Data Table: Example LC-MS/MS (MRM) Parameters for Naratriptan 2-Carboxylic Acid

| Parameter | Value | Rationale |

| Ionization Mode | ESI Positive | The basic nitrogen in the piperidine ring is readily protonated. |

| Precursor Ion (Q1) | m/z 380.16 | Corresponding to [M+H]⁺ of Naratriptan 2-Carboxylic Acid (C18H25N3O4S). |

| Product Ion (Q3) | To be determined experimentally | Fragmentation of the precursor ion would yield characteristic product ions. |

| Collision Energy | To be optimized | The energy required to induce fragmentation needs to be determined empirically. |

Gas Chromatography-Mass Spectrometry (GC-MS):

Following the derivatization of Naratriptan 2-Carboxylic Acid as described in section 4.1.2, GC-MS can be employed for its analysis. The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized analyte, which aids in its unequivocal identification. The mass spectrum of the TMS derivative would show a characteristic molecular ion peak and fragment ions resulting from the loss of methyl groups and other neutral fragments.

Spectroscopic and Electrochemical Analytical Approaches

Spectroscopic techniques provide valuable information about the chemical structure and concentration of an analyte.

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The indole moiety in Naratriptan 2-Carboxylic Acid serves as a strong chromophore, making this technique suitable for its quantification.

The UV spectrum of indole and its derivatives typically exhibits two main absorption bands. For indole-2-carboxylic acid, these bands are generally observed around 220-230 nm and 280-290 nm. The exact position of the absorption maximum (λmax) for Naratriptan 2-Carboxylic Acid would need to be determined experimentally by scanning a solution of the pure compound over the UV range (typically 200-400 nm).

For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following Beer-Lambert's law.

Interactive Data Table: Expected UV-Visible Spectrophotometry Parameters for Naratriptan 2-Carboxylic Acid

| Parameter | Expected Value/Range | Rationale |

| λmax | ~225 nm and ~285 nm | Based on the characteristic absorbance of the indole-2-carboxylic acid chromophore. The more intense peak would be chosen for quantification. |

| Solvent | Methanol or Acetonitrile | Common UV-transparent solvents that are suitable for dissolving the analyte. |

| Linearity Range | To be determined experimentally | The concentration range over which the absorbance is directly proportional to the concentration. |

Voltammetric Methods for Electrochemical Characterization and Detection

Voltammetric methods offer a sensitive and selective approach for the electrochemical characterization and detection of electroactive compounds. In the context of naratriptan and its related substances, such as Naratriptan 2-Carboxylic Acid, these techniques can provide valuable insights into oxidation-reduction behaviors.

Research into the electrochemical behavior of naratriptan has demonstrated its electroactivity, exhibiting an anodic response in aqueous media across a wide pH range (pH 2-12) when analyzed using differential pulse voltammetry and cyclic voltammetry with glassy carbon electrodes. nih.gov This response is characterized as irreversible and diffusion-controlled, likely stemming from the oxidation of the indole moiety within the naratriptan molecule. nih.govuchile.cl The most reproducible results for naratriptan have been observed in a 0.1 mol L⁻¹ Britton-Robinson buffer at pH 3. nih.gov

A key advantage of this voltammetric method is its selectivity. Studies have shown that the oxidation signal of naratriptan is not affected by the presence of common pharmaceutical excipients or its degradation products. nih.govuchile.cl This intrinsic selectivity is crucial for the analysis of Naratriptan 2-Carboxylic Acid, as it suggests that the parent drug's signal will not interfere with the potential electrochemical signals of its metabolites or impurities, allowing for their detection and quantification without extensive sample separation procedures. nih.gov While direct electrochemical studies focused solely on Naratriptan 2-Carboxylic Acid are not extensively detailed in the provided results, the methodology developed for naratriptan lays the groundwork for its characterization. The electrochemical properties of Naratriptan 2-Carboxylic Acid can be investigated using similar voltammetric techniques to establish its unique electrochemical signature.

Rigorous Analytical Method Development and Validation Strategies

The development and validation of robust analytical methods are paramount for the accurate detection and quantification of Naratriptan 2-Carboxylic Acid, particularly when it is present as an impurity in the active pharmaceutical ingredient (API) naratriptan. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques for this purpose. sciforum.netijptjournal.comresearchgate.net

Assessment of Specificity and Selectivity in Complex Matrices

Specificity and selectivity are critical parameters in analytical method validation, ensuring that the signal measured is unequivocally from the analyte of interest and is not influenced by other components in the sample matrix, such as impurities, degradation products, or excipients. For Naratriptan 2-Carboxylic Acid, this involves developing chromatographic methods that can effectively separate it from naratriptan and other related substances.

Isocratic UPLC methods have been successfully developed to separate naratriptan from its degradation products. researchgate.net One such method utilizes an Acquity UPLC BEH C18 column with a mobile phase consisting of a mixture of water and acetonitrile (pH 3.4) in a 60:40 ratio. researchgate.net The selectivity of these methods is confirmed by analyzing mixtures of forced degradation samples, where the isocratic method demonstrates successful separation of the parent drug from all degradation products. researchgate.net Similarly, HPLC methods have been developed using a C-18 column with a mobile phase of acetonitrile and water (50:50) to achieve separation of naratriptan and its degradants. sciforum.net The selectivity of voltammetric methods has also been established, with findings indicating that the oxidation signal of naratriptan is not disturbed by the presence of its degradation products. nih.gov

Determination of Limits of Detection and Quantification for Trace Analysis

The limit of detection (LOD) and limit of quantification (LOQ) are crucial for trace analysis, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For Naratriptan 2-Carboxylic Acid, which may be present in minute amounts, sensitive analytical methods with low LOD and LOQ values are essential.

Several validated methods for naratriptan have established these limits, which are indicative of the sensitivity achievable for its related compounds. A UPLC method demonstrated an LOD of 0.5 μg/mL and an LOQ of 1 μg/mL for naratriptan. researchgate.net Another HPLC method reported an LOD of 0.0173 µg/ml and an LOQ of 0.0572 µg/ml for naratriptan hydrochloride. indexcopernicus.com For the analysis of naratriptan in human plasma using LC-MS/MS, an even lower LOD of 0.05 pg/mL has been achieved. usp.br A voltammetric method for naratriptan determined the LOD and LOQ to be 9.5x10⁻⁶ mol L⁻¹ and 2.0x10⁻⁵ mol L⁻¹, respectively. nih.gov

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|

| UPLC | 0.5 μg/mL | 1 μg/mL | researchgate.net |

| HPLC | 0.0173 µg/ml | 0.0572 µg/ml | indexcopernicus.com |

| LC-MS/MS (in human plasma) | 0.05 pg/mL | Not Specified | usp.br |

| Differential Pulse Voltammetry | 9.5x10⁻⁶ mol L⁻¹ | 2.0x10⁻⁵ mol L⁻¹ | nih.gov |

Evaluation of Linearity, Accuracy, Precision, and Robustness

A comprehensive validation of an analytical method involves assessing its linearity, accuracy, precision, and robustness to ensure reliable and consistent results.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For naratriptan, linearity has been established over various concentration ranges. A UPLC method showed linearity in the range of 10-50 μg/mL with a correlation coefficient (r) of 0.9996. researchgate.net An HPLC method was found to be linear from 2.5-15.5 μg/mL. ijptjournal.com Another HPLC method demonstrated linearity in the range of 3-18 µg/ml with a correlation coefficient of 0.9990. indexcopernicus.com For naratriptan in human plasma by LC-MS/MS, a wider linearity range of 0.1 to 25.0 ng/mL was achieved with a correlation coefficient (r²) of ≥ 0.9998. usp.br

Accuracy: Accuracy is determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is measured. For a UPLC method for naratriptan, the percentage recovery ranged from 97.2% to 99.5%. researchgate.net An HPLC method showed accuracy with a % recovery of 98.56-101.03. indexcopernicus.com In another study, the accuracy for naratriptan in human plasma was found to be between 101.7% and 104.2% for intra-day and 101.8% to 102.9% for inter-day measurements. usp.br

Precision: Precision is a measure of the repeatability of the analytical method. It is typically expressed as the relative standard deviation (%RSD) of a series of measurements. For a UPLC method, the %RSD for intraday precision was less than 1.0% and for inter-day precision was less than 2.0%. researchgate.net An HPLC method showed %RSD values in precision studies to be less than 2%. indexcopernicus.com For naratriptan in human plasma, the intra-day and inter-day precision was found to be 1.8% to 3.6% and 2.3% to 2.6%, respectively. usp.br

Robustness: Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. For an HPLC method for naratriptan, robustness was demonstrated by making small changes to the flow rate and mobile phase composition, with the test results remaining within acceptable limits. ijptjournal.com

| Parameter | Method | Results | Reference |

|---|---|---|---|

| Linearity | UPLC | 10-50 μg/mL (r = 0.9996) | researchgate.net |

| Linearity | HPLC | 2.5-15.5 μg/mL | ijptjournal.com |

| Linearity | HPLC | 3-18 µg/ml (r = 0.9990) | indexcopernicus.com |

| Linearity | LC-MS/MS | 0.1-25.0 ng/mL (r² ≥ 0.9998) | usp.br |

| Accuracy | UPLC | 97.2% - 99.5% recovery | researchgate.net |

| Accuracy | HPLC | 98.56% - 101.03% recovery | indexcopernicus.com |

| Accuracy | LC-MS/MS | 101.7% - 104.2% (Intra-day), 101.8% - 102.9% (Inter-day) | usp.br |

| Precision | UPLC | <1.0% RSD (Intra-day), <2.0% RSD (Inter-day) | researchgate.net |

| Precision | HPLC | <2% RSD | indexcopernicus.com |

| Precision | LC-MS/MS | 1.8% - 3.6% (Intra-day), 2.3% - 2.6% (Inter-day) | usp.br |

| Robustness | HPLC | Method remains reliable with small changes in flow rate and mobile phase composition | ijptjournal.com |

Forced Degradation Studies for Stability-Indicating Method Development

Forced degradation studies are essential for developing stability-indicating analytical methods. These studies involve subjecting the drug substance to various stress conditions, such as acid, base, neutral hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products. sciforum.netresearchgate.net The resulting degradation products, which would include Naratriptan 2-Carboxylic Acid, are then used to challenge the specificity of the analytical method.

Naratriptan hydrochloride has been found to be labile under acidic and alkaline conditions. sciforum.netresearchgate.net In one study, refluxing in 0.01N HCl for 2 hours at 60°C resulted in approximately 25% degradation. sciforum.netresearchgate.net Under basic conditions (0.01N NaOH) at 60°C for 8 hours, about 20% degradation was observed. sciforum.netresearchgate.net Degradation was also noted under neutral conditions (refluxing in water for 8 hours at 100°C), resulting in 35% degradation. sciforum.netresearchgate.net The drug was found to be stable under oxidative (50% H₂O₂) and dry heat (60°C for 48 hours) conditions. sciforum.netresearchgate.net However, it was unstable under photolytic conditions, with 30% degradation after 48 hours of exposure to direct sunlight. researchgate.net The development of an HPLC method capable of separating the main naratriptan peak from the peaks of these degradation products confirms the stability-indicating nature of the assay. sciforum.netresearchgate.net

| Stress Condition | Details | % Degradation | Stability | Reference |

|---|---|---|---|---|

| Acidic | 0.01N HCl, reflux for 2 hrs at 60°C | 25% | Unstable | sciforum.netresearchgate.net |

| Basic | 0.01N NaOH, reflux for 8 hrs at 60°C | 20% | Unstable | sciforum.netresearchgate.net |

| Neutral | Water(DM), reflux for 8 hours at 100°C | 35% | Unstable | sciforum.netresearchgate.net |

| Oxidation | 50% H₂O₂ for 48 hrs | 0.0% | Stable | sciforum.netresearchgate.net |

| Dry Heat | Kept in oven at 60°C for 48 hrs | 0.0% | Stable | sciforum.netresearchgate.net |

| Photo Stability | Exposed to direct sunlight for 48h | 30% | Unstable | researchgate.net |

Chemical Synthesis and Derivatization Studies Involving Indole 2 Carboxylic Acid Scaffolds

General Synthetic Strategies for the Indole-2-Carboxylic Acid Ring System

The construction of the indole-2-carboxylic acid core can be achieved through various synthetic methodologies, ranging from classic named reactions to modern transition metal-catalyzed processes. These methods provide access to a wide array of substituted indole-2-carboxylic acids, which are pivotal intermediates for further chemical exploration.

The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for preparing substituted indoles. thermofisher.comwikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgbyjus.com Specifically, to generate an indole-2-carboxylic acid, pyruvic acid or its derivatives are used as the carbonyl component. thermofisher.comalfa-chemistry.com For instance, the reaction of pyruvic acid 1-methylphenylhydrazone with alcoholic hydrogen chloride was used to generate 1-methylindole-2-carboxylic acid. thermofisher.com

The general mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine. byjus.comjk-sci.com This intermediate then undergoes a acs.orgacs.org-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) and subsequent aromatization to yield the indole ring. byjus.comjk-sci.com The reaction can be performed as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.com Catalysts for this reaction can be Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂ and BF₃. wikipedia.org

A notable variant of this method involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate, which then undergoes the classical Fischer cyclization. wikipedia.org This modification expands the scope of the reaction by allowing the use of more readily available aryl bromides instead of arylhydrazines. rsc.org

Table 1: Examples of Fischer Indole Synthesis Conditions

| Carbonyl Compound | Arylhydrazine | Catalyst | Product | Reference |

|---|---|---|---|---|

| Pyruvic acid | Phenylhydrazine | Acid (e.g., H₂SO₄) | Indole-2-carboxylic acid | alfa-chemistry.com |

Modern synthetic chemistry has introduced powerful transition metal-catalyzed reactions that provide alternative and often more versatile routes to the indole scaffold.

The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.orgsynarchive.comnih.gov This one-pot reaction is highly regioselective and tolerates a wide range of functional groups on both starting materials. nih.govub.edu The catalytic cycle typically involves the reduction of Pd(II) to Pd(0), oxidative addition of the o-iodoaniline, coordination and migratory insertion of the alkyne, and finally, reductive elimination to form the indole ring and regenerate the Pd(0) catalyst. ub.edu

The Heck reaction , which involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, can also be adapted for indole synthesis. organic-chemistry.orgwikipedia.org Intramolecular Heck reactions are particularly useful for constructing the indole ring system. For example, a new synthesis of β- and γ-carbolinone derivatives was achieved through an intramolecular Heck cyclization of 3-iodo-1H-indole-2-carboxylic acid allyl-amides and 2-iodo-1H-indole-3-carboxylic acid allyl-amides. researchgate.net This strategy has been applied to the synthesis of various tricyclic indole-2-carboxylic acids. nih.gov

The Negishi coupling utilizes a palladium or nickel catalyst to couple an organic halide with an organozinc compound. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org While less commonly reported for the direct synthesis of the indole-2-carboxylic acid core from acyclic precursors, it is a powerful tool for the functionalization of pre-formed indole rings, which can be an alternative strategy to build complex indole derivatives.

Table 2: Overview of Transition Metal-Catalyzed Indole Syntheses

| Reaction Name | Catalyst | Key Reactants | Bond Formed | Reference |

|---|---|---|---|---|

| Larock Indole Synthesis | Palladium(II) acetate (B1210297) | ortho-Iodoaniline, Disubstituted alkyne | C2-C3 and N-C7a | wikipedia.orgnih.gov |

| Intramolecular Heck Reaction | Palladium(0) complex | Halogenated indole precursor with an alkene moiety | C-C bond to form a fused ring | researchgate.netnih.gov |

Direct C-H carboxylation of the indole nucleus represents an atom-economical approach to synthesizing indole carboxylic acids. This method avoids the need for pre-functionalized starting materials. The carboxylation of indole derivatives at the C2 position can be achieved using carbon dioxide (CO₂) under basic conditions. researchgate.net Research has shown that a combination of superbases, such as LiO-tBu with CsF and 18-crown-6, can facilitate the direct carboxylation of the C2-H bond of indoles bearing an electron-withdrawing group at the C3 position. researchgate.net Another approach involves the use of cesium carbonate (Cs₂CO₃) as the base, which allows for direct C-H functionalization without a metal catalyst. acs.org These methods are advantageous as they often proceed under mild conditions and tolerate various functional groups. acs.orgnih.gov

Synthetic Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group at the C2 position of the indole ring is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse libraries of indole derivatives for various applications.

The carboxylic acid moiety of indole-2-carboxylic acid can be readily converted into esters and amides, which are common functionalities in pharmacologically active molecules.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. For example, 5-methoxy-1H-indole-2-carboxylic acid can be esterified using ethanol (B145695) and a catalytic amount of sulfuric acid to yield ethyl 5-methoxy-1H-indole-2-carboxylate. mdpi.com Alternative methods include the reaction of N-Boc protected toluidines with diethyl oxalate (B1200264) followed by dehydration. tandfonline.com Microwave-assisted synthesis in ionic liquids has also been reported as an efficient method for producing indole-2-carboxylic acid esters in high yields and with short reaction times. researchgate.net

Amidation involves the coupling of the carboxylic acid with an amine. This reaction is often facilitated by coupling agents such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl) in the presence of hydroxybenzotriazole (B1436442) (HOBt). nih.gov This method has been used to synthesize a series of indole-2-carboxamides, which have shown potential as mycobactericidal agents. nih.gov The reaction of indole-2-carboxylic acids with propargyl alcohols can also lead to the formation of fused seven-membered lactams (azepinoindolones) through a [4+3]-annulation process. acs.orgnih.gov

Reduction of the carboxylic acid group or the indole ring itself opens up further avenues for diversification. The reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids can be selectively achieved using dissolving metal reductions, such as with lithium, sodium, or potassium in liquid ammonia. google.com This process can yield the desired product in as little as 15 minutes with high efficiency. google.com The carboxylic acid can also be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), which can then be further oxidized to an aldehyde for subsequent reactions like reductive amination. nih.gov

Decarboxylation , the removal of the carboxyl group, is a key step when the indole-2-carboxylic acid is an intermediate in the synthesis of an indole that is unsubstituted at the C2 position. researchgate.net This transformation is often required after a Reissert or Fischer indole synthesis. cdnsciencepub.com Thermolytic decarboxylation can be achieved by heating the carboxylic acid above its melting point, often in a high-boiling solvent like quinoline. acs.orgresearchgate.net The efficiency of this process can be significantly improved by the use of catalysts such as copper salts (e.g., CuO-Cr₂O₃, copper chromite, or cuprous chloride). acs.orgcdnsciencepub.com Microwave-assisted decarboxylation has been shown to be a rapid and high-yielding alternative to traditional heating methods. acs.org

Table 3: Conditions for Decarboxylation of Indole-2-Carboxylic Acids

| Method | Catalyst/Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Thermal | Quinoline | Reflux | 24 min | 53% | acs.org |

| Microwave | Quinoline | 600 W | 12 min | 94% | acs.org |

| Catalytic | Copper Chromite / Quinoline | Reflux | N/A | Good | cdnsciencepub.comcombichemistry.com |

Functional Group Interconversions of Carboxylic Acid Derivatives

The carboxylic acid group of the indole-2-carboxylic acid scaffold is a versatile functional handle for a variety of chemical transformations, known as functional group interconversions. These reactions are fundamental in synthesizing derivatives with modified properties. The most common interconversions involve the transformation of the carboxylic acid into esters and amides through substitution reactions. libretexts.org

Esterification is typically achieved by reacting the indole-2-carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, 3-Bromo-1H-indole-2-carboxylic acid can be converted to its corresponding ethyl ester by treatment with anhydrous ethanol and a catalytic amount of concentrated sulfuric acid. nih.gov This process makes the carboxyl carbon more susceptible to nucleophilic attack by the alcohol. libretexts.orgsigmaaldrich.com

Amide formation is another critical derivatization, often employed to explore structure-activity relationships. This is generally accomplished by coupling the indole-2-carboxylic acid with a primary or secondary amine. Reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and diisopropylethylamine (DIPEA) are commonly used to facilitate this coupling reaction in a solvent like dichloromethane (B109758) (DCM). mdpi.com This method has been successfully used to prepare a wide range of N-substituted indole-2-carboxamides. mdpi.comnih.gov

These interconversions are crucial steps in the synthesis of diverse chemical libraries based on the indole-2-carboxylic acid core.

| Starting Material | Reagents | Resulting Functional Group | Reference |

| 3-Bromo-1H-indole-2-carboxylic acid | Anhydrous ethanol, Concentrated H₂SO₄ | Ethyl Ester | nih.gov |

| Indole-2-carboxylic acids | Amines, BOP, DIPEA | Carboxamide | mdpi.com |

| 5-chloro-3-alkyl-1H-indole-2-carboxylates | 3 N Sodium hydroxide (B78521) | Carboxylic Acid (via hydrolysis) | nih.gov |

Exploration of the Indole-2-Carboxylic Acid Scaffold in Novel Compound Synthesis

The indole-2-carboxylic acid scaffold serves as a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Its rigid bicyclic structure and the reactive carboxylic acid moiety allow for systematic modifications to explore biological activity.

Design and Synthesis of Chemically Related Analogues for Structure-Activity Relationship Studies

The indole-2-carboxylic acid framework is a prominent scaffold in drug discovery, and its derivatives have been extensively studied to understand structure-activity relationships (SAR). By systematically modifying substituents at various positions on the indole ring, researchers can probe the interactions between the molecule and its biological target, leading to the optimization of potency and selectivity.

One significant area of research involves the development of HIV-1 integrase inhibitors. mdpi.comnih.gov Studies have shown that the indole core and the C2 carboxyl group can chelate with two Mg²⁺ ions within the active site of the integrase enzyme. mdpi.comnih.gov Further structural optimizations revealed that introducing a long branch at the C3 position of the indole core enhances the interaction with a nearby hydrophobic cavity, markedly increasing inhibitory effect. mdpi.comnih.gov Similarly, the introduction of a halogenated benzene (B151609) ring at the C6 position was found to effectively bind with viral DNA through π–π stacking interactions, further improving inhibitory activity. rsc.org

In the context of cannabinoid receptor 1 (CB1) allosteric modulators, SAR studies on indole-2-carboxamides have demonstrated that substitutions at the C3 and C5 positions of the indole ring, as well as on the N-phenyl ring of the carboxamide, significantly impact activity. nih.govrti.org For example, short alkyl groups at the C3 position and a chloro or fluoro group at the C5 position were found to enhance modulation potency. rti.org The presence of the indole ring itself appears to be more influential on the ligand's binding affinity than on its binding cooperativity. nih.gov

Derivatives of indole-2-carboxylic acid have also been investigated as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets for tumor immunotherapy. nih.gov Research in this area identified 6-acetamido-indole-2-carboxylic acid derivatives as potent dual inhibitors. nih.gov

| Scaffold/Derivative | Target | Key Structural Modification | Impact on Activity | Reference |

| Indole-2-carboxylic acid | HIV-1 Integrase | Introduction of a long branch at C3 position | Increased interaction with hydrophobic cavity, enhancing inhibitory effect (IC₅₀ of 0.13 μM for derivative 20a) | mdpi.comnih.gov |

| Indole-2-carboxylic acid | HIV-1 Integrase | Introduction of a C6 halogenated benzene ring | Binds with viral DNA via π–π stacking, improving inhibition | rsc.org |

| Indole-2-carboxamides | Cannabinoid Receptor 1 (CB1) | C3 alkyl groups on the indole core | Profoundly impacted the allostery of the ligand | nih.gov |

| 1H-indole-2-carboxamides | Cannabinoid Receptor 1 (CB1) | Chloro or fluoro group at C5 position; short alkyl groups at C3 | Enhanced modulation potency | rti.org |

| 6-acetamido-indole-2-carboxylic acid | IDO1/TDO | Acetamido group at C6 position | Potent dual inhibition with IC₅₀ values in the low micromolar range | nih.gov |

Application of the Carboxylic Acid Moiety in Bioconjugation and Probe Development

The carboxylic acid group at the C2 position of the indole scaffold is an ideal attachment point for bioconjugation and the development of chemical probes. This functional group can be readily activated to form amide bonds with amines on other molecules, including fluorescent dyes, affinity tags, or photoactivatable functionalities.

In the development of allosteric modulators for the CB1 receptor, researchers have utilized the indole-2-carboxamide scaffold to create photoactivatable probes. nih.gov These probes are designed to form a covalent bond with the receptor upon photo-irradiation, which allows for the precise identification of binding sites. In one approach, the C3 position of an indole-2-carboxylic acid building block was first modified to contain a hydroxymethyl group. nih.gov This hydroxyl group was subsequently converted to an azido (B1232118) group after coupling the carboxylic acid with an appropriate amine. nih.gov The resulting molecule, containing a photoactivatable aliphatic azide, serves as a probe to study ligand-receptor interactions. This strategy highlights the utility of the indole-2-carboxylic acid scaffold in creating sophisticated chemical tools for pharmacological research. nih.gov

Application in Pharmaceutical Quality Control Research and Reference Material Science

Role as a Certified Pharmacopeial and Non-Pharmacopeial Reference Standard

Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of medicines. Naratriptan (B1676958) 2-Carboxylic Acid is utilized as both a pharmacopeial and, more commonly, a non-pharmacopeial reference standard. synzeal.comaxios-research.com While major pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide primary reference standards for the active pharmaceutical ingredient (API), Naratriptan Hydrochloride, they may not always offer standards for every related impurity. synthinkchemicals.comsigmaaldrich.com Consequently, non-pharmacopeial reference standards for impurities like Naratriptan 2-Carboxylic Acid are developed by specialized manufacturers. synzeal.com These standards are essential for routine quality control, method development, and impurity profiling in pharmaceutical manufacturing. synthinkchemicals.com

The development of a reference material for Naratriptan 2-Carboxylic Acid is a rigorous process involving chemical synthesis and comprehensive characterization. synthinkchemicals.com Qualification ensures the material is suitable for its intended analytical purpose. This process includes:

Structural Confirmation: The chemical structure of the synthesized Naratriptan 2-Carboxylic Acid is unequivocally confirmed using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. allmpus.com This ensures the identity of the compound.

Purity Assessment: The purity of the reference material is determined using high-performance liquid chromatography (HPLC), a highly sensitive method for separating and quantifying components in a mixture. allmpus.com A high level of purity (often >95%) is required for a reliable standard.

Comprehensive Documentation: A Certificate of Analysis (COA) is issued with the reference material. synthinkchemicals.comallmpus.com This document provides a summary of all the analytical data gathered during characterization, including identity, purity, and storage conditions.

Traceability is a fundamental concept in reference material science, ensuring that the measurements made using a standard can be related to a national or international standard. For a non-pharmacopeial standard like Naratriptan 2-Carboxylic Acid, traceability is established by demonstrating its purity and identity with validated analytical methods. axios-research.com The certification, provided by the manufacturer via the COA, attests that the material has been thoroughly characterized and is suitable for use as a reference standard in quantitative and qualitative analyses against which production batches of Naratriptan can be compared. axios-research.com This allows for consistency and reliability in analytical results across different laboratories and manufacturing sites.

Strategies for Impurities Profiling and Control in Drug Substance and Product

Impurity profiling is the identification and quantification of all potential impurities in a drug substance and product. The reference standard for Naratriptan 2-Carboxylic Acid is indispensable for this activity, enabling manufacturers to adhere to strict regulatory limits on impurity levels. simsonpharma.com

Naratriptan 2-Carboxylic Acid can arise during the synthesis of Naratriptan as a by-product or from unreacted intermediates. synthinkchemicals.com As a known potential process-related impurity, its presence must be controlled. Pharmaceutical manufacturers use the certified reference standard of Naratriptan 2-Carboxylic Acid to:

Develop and Validate Analytical Methods: An analytical method, typically HPLC, is developed to separate Naratriptan from Naratriptan 2-Carboxylic Acid and other impurities. The reference standard is used to confirm the method's specificity and sensitivity for this particular impurity.

Identify the Impurity: In a chromatogram of a Naratriptan sample, the peak corresponding to Naratriptan 2-Carboxylic Acid can be definitively identified by comparing its retention time to that of the injected reference standard.

Quantify the Impurity: By creating a calibration curve with known concentrations of the reference standard, the exact amount of Naratriptan 2-Carboxylic Acid in a production batch of the drug substance can be accurately measured. This ensures that its level is below the established safety threshold. synthinkchemicals.com

Degradation products are impurities that form when a drug substance or drug product is exposed to environmental factors such as light, heat, humidity, acid, or base over time. jpionline.org Forced degradation studies are performed to understand the stability of Naratriptan and identify its likely degradation products. sciforum.netresearchgate.net These studies have shown that Naratriptan is unstable in both acidic and alkaline conditions. sciforum.net If Naratriptan 2-Carboxylic Acid is identified as a degradation product under certain storage or stress conditions, its reference standard is used to track its formation during formal stability studies. This data is crucial for determining the appropriate shelf-life and storage conditions for the final Naratriptan product.

Regulatory agencies, guided by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, have established thresholds for controlling impurities in new drug substances and products. fda.goveuropa.eu These thresholds dictate when an impurity must be reported, identified, and qualified (i.e., its biological safety assessed). jpionline.orgfda.gov The thresholds are based on the maximum daily dose (MDD) of the drug.

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which the chemical structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity's safety must be justified through toxicological data or other means. fda.goveuropa.eu

The specific acceptance criteria for Naratriptan 2-Carboxylic Acid in the final drug specification are set to ensure its level remains below the qualification threshold, guaranteeing patient safety.

Table 1: ICH Thresholds for Impurities in New Drug Substances Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2) fda.gov

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Analytical Support for Regulatory Dossier Development (e.g., ANDA, DMF)

The use of well-characterized impurity reference standards is a critical component in the development and submission of regulatory dossiers for pharmaceutical products. Naratriptan 2-Carboxylic Acid, as a known impurity of the active pharmaceutical ingredient (API) Naratriptan, serves as an indispensable tool for generic drug manufacturers seeking approval for their products through Abbreviated New Drug Applications (ANDAs) and for API manufacturers compiling Drug Master Files (DMFs). youtube.compharmiweb.com Its application provides the necessary analytical evidence to demonstrate the quality, purity, and consistency of the drug substance and drug product.

Generation of Robust Analytical Data for Quality Assurance Documentation

The generation of comprehensive and reliable analytical data is fundamental to the quality assurance of any pharmaceutical product. A thoroughly characterized reference standard for Naratriptan 2-Carboxylic Acid is essential for validating analytical methods and for the routine quality control of Naratriptan drug substance and its formulations. youtube.comperfectdossier.com This is a key requirement for the chemistry, manufacturing, and controls (CMC) section of a regulatory submission.

A crucial document that accompanies a reference standard is the Certificate of Analysis (CoA). chromatographyonline.com This document provides a detailed summary of the analytical tests performed to confirm the identity, purity, and potency of the reference material. The data presented in the CoA for Naratriptan 2-Carboxylic Acid allows analytical scientists to confidently use it as a comparator in their own laboratories.

Key Analytical Data typically provided with Naratriptan 2-Carboxylic Acid Reference Standard:

| Analytical Technique | Information Provided | Purpose in Quality Assurance |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, retention time (RT), and relative retention time (RRT) | To quantify the level of this specific impurity in batches of Naratriptan and to ensure the analytical method can separate it from the API and other impurities. m-pharmainfo.com |

| Mass Spectrometry (MS) | Confirmation of molecular weight and structural elucidation | To unequivocally identify the impurity, ensuring that the correct compound is being monitored. chromatographyonline.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural confirmation | To provide unambiguous evidence of the chemical structure, which is a fundamental requirement for a reference standard. chromatographyonline.com |

| Infrared (IR) Spectroscopy | Fingerprint identification of the molecule | To confirm the identity of the compound by comparing its spectrum to the reference. |

| Water Content (e.g., by Karl Fischer titration) | Quantification of water content | To determine the amount of water present, which is important for calculating the purity of the standard on an anhydrous basis. chromatographyonline.com |

| Residual Solvents (e.g., by Gas Chromatography) | Identification and quantification of any remaining solvents from synthesis | To ensure that residual solvents are below acceptable limits as defined by regulatory guidelines. chromatographyonline.com |

The availability of this robust data package for Naratriptan 2-Carboxylic Acid enables pharmaceutical manufacturers to develop and validate their own in-house analytical methods for impurity profiling. These validated methods are then used for release testing of the API and finished product, as well as for stability studies, ensuring that the level of this impurity is consistently controlled within acceptable limits throughout the product's shelf life. gmp-compliance.org

Ensuring Compliance with International Pharmaceutical Standards and Guidelines

The use of Naratriptan 2-Carboxylic Acid as a reference standard is instrumental in adhering to the stringent requirements of international regulatory bodies and pharmacopoeias. Compliance with these standards is mandatory for gaining market approval for pharmaceutical products in major regions such as the United States, Europe, and Japan.

Key international standards and guidelines where Naratriptan 2-Carboxylic Acid plays a role include:

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Guidelines:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline sets thresholds for the reporting, identification, and qualification of impurities. gmp-compliance.orgeuropa.euich.org By using a qualified reference standard for Naratriptan 2-Carboxylic Acid, manufacturers can accurately identify and quantify this impurity to ensure it does not exceed these thresholds.

ICH Q2(R1): Validation of Analytical Procedures: This guideline outlines the requirements for validating analytical methods. fda.govich.orgtga.gov.au The availability of a well-characterized reference standard for Naratriptan 2-Carboxylic Acid is a prerequisite for performing validation studies such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ) for the analytical method used to control this impurity. alliedacademies.org

Pharmacopoeias (e.g., United States Pharmacopeia (USP) and European Pharmacopoeia (EP)):

Pharmacopoeias often provide monographs for drug substances that specify the acceptable limits for known and unknown impurities. The use of a reference standard for Naratriptan 2-Carboxylic Acid allows for direct comparison against these pharmacopoeial limits. youtube.comslideshare.net While a specific monograph for this impurity may not exist, its control is mandated under the general principles of impurity profiling in the Naratriptan monograph.

By incorporating Naratriptan 2-Carboxylic Acid into their quality control systems, pharmaceutical companies can demonstrate to regulatory authorities that they have a comprehensive understanding and control over the impurity profile of their Naratriptan products. This proactive approach to quality control is essential for successful ANDA and DMF submissions and for maintaining a state of compliance throughout the product lifecycle.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Naratriptan 2-Carboxylic Acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves carboxylation of Naratriptan precursors under controlled pH and temperature. For example, derivatives of (1,3-dioxolane)-2-carboxylic acids are synthesized via acid-catalyzed cyclization . Optimization requires monitoring reaction intermediates via HPLC or LC-MS . Yield improvements (>80%) are achieved by adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 0.5–2 mol% Pd). Purity (>98%) is validated using USP standards for related indole-carboxylic acids, emphasizing residual solvent limits (e.g., <500 ppm) .

Q. Which analytical techniques are most effective for characterizing Naratriptan 2-Carboxylic Acid’s structural integrity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regioselectivity of the carboxylic acid group (e.g., δ 170–175 ppm for COOH in CDCl₃) .

- FT-IR : Peaks at 2500–3300 cm⁻¹ (O-H stretch) and 1680–1720 cm⁻¹ (C=O) validate functional groups .

- XRD : Resolves crystallinity and polymorphic forms, critical for bioavailability studies .

- Mass Spec : High-resolution ESI-MS detects impurities (e.g., methyl ester byproducts, m/z deviations <2 ppm) .

Q. How can researchers validate the stability of Naratriptan 2-Carboxylic Acid under varying storage conditions?

- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) involve:

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via HPLC every 7 days .

- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf life .

- Excipient Compatibility : Test with common stabilizers (e.g., mannitol, lactose) using DSC to detect eutectic interactions .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in Naratriptan 2-Carboxylic Acid’s predicted vs. observed pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding affinity to serotonin receptors (5-HT₁B/₁D) using AMBER or GROMACS. Compare ΔG values from ITC experiments .

- ADMET Predictions : Use SwissADME to identify mismatches between in silico logP (e.g., 2.1) and experimental Caco-2 permeability data. Adjust protonation states (pKa ~3.5) to improve correlation .

- Metabolite Identification : Apply DFT calculations (B3LYP/6-31G*) to predict oxidative pathways, validated via LC-HRMS/MS .

Q. What strategies address contradictions in in vitro vs. in vivo efficacy data for Naratriptan 2-Carboxylic Acid?

- Methodological Answer :

- Dose-Response Calibration : Use Hill plots to reconcile EC₅₀ values from cell-based assays (e.g., 10 nM) vs. rodent models (e.g., 50 nM). Account for protein binding (e.g., 90% plasma protein binding) .

- Tissue Distribution Studies : Radiolabel the compound (¹⁴C) and quantify biodistribution via autoradiography. Adjust for blood-brain barrier permeability using P-gp inhibitors .

- Mechanistic Deconvolution : Apply RNA-seq to identify off-target pathways in vivo (e.g., COX-2 upregulation) not detected in HEK293 assays .

Q. How can researchers optimize chiral resolution methods for Naratriptan 2-Carboxylic Acid isomers?

- Methodological Answer :